8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane

Description

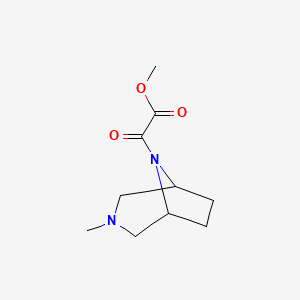

The compound 8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo[3.2.1]octane belongs to the class of 3,8-diazabicyclo[3.2.1]octane derivatives, characterized by a bicyclic scaffold with nitrogen atoms at positions 3 and 6. Its structure includes a methoxy group and two carbonyl substituents, distinguishing it from other analogs. This scaffold is pharmacologically significant due to its conformational rigidity, which mimics natural alkaloids like tropane and facilitates interactions with biological targets, particularly opioid receptors .

Properties

CAS No. |

63990-34-1 |

|---|---|

Molecular Formula |

C10H16N2O3 |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

methyl 2-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-oxoacetate |

InChI |

InChI=1S/C10H16N2O3/c1-11-5-7-3-4-8(6-11)12(7)9(13)10(14)15-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

BOKLXRSOBOAPTP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2CCC(C1)N2C(=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Synthetic Route via 3-Oxidopyrazinium Intermediates

The most well-documented and efficient method for preparing 8-methoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane involves the use of 3-oxidopyrazinium salts as key intermediates. These intermediates are generated from 2(1H)-pyrazinones through regioselective quaternization and subsequent deprotonation steps, followed by 1,3-dipolar cycloaddition reactions with acrylate derivatives.

Preparation of 3-Oxidopyrazinium Salts

- Starting from 2(1H)-pyrazinone derivatives, regioselective quaternization at the imine nitrogen is performed using alkyl halides such as 4-methoxybenzyl bromide.

- The resulting pyrazinium bromide salts are then treated with a base (e.g., triethylamine) to effect N-deprotonation, yielding 3-oxidopyrazinium species in situ.

Cycloaddition with Acrylate Derivatives

- The 3-oxidopyrazinium intermediates undergo 1,3-dipolar cycloaddition with various acrylate dipolarophiles.

- The reaction typically proceeds at room temperature in acetonitrile solvent, producing 3,8-diazabicyclo[3.2.1]octane derivatives with methoxydicarbonyl substituents.

- Yields for these cycloadditions range from moderate to high (51–73%) depending on the acrylate used.

Reaction Conditions and Optimization

| Entry | Dipolarophile (R) | Temperature (°C) | Reaction Time (h) | Yield of 3,8-Diazabicyclo[3.2.1]octane (%) | Yield of 2,5-Diazabicyclo[2.2.2]octane (%) |

|---|---|---|---|---|---|

| 1 | Methyl acrylate (CH3) | Room temperature | 0.75 | 73 | 4 |

| 2 | tert-Butyl acrylate (t-Bu) | Room temperature | 1.5 | 63 | 7 |

| 3 | Methyl crotonate (CH3, CH3) | Room temperature | 6 | 51 | 0 |

| 6 | Methyl 2-phenyl acrylate (Ph) | 80 | 4 | 13 (mixture of regioisomers) | 0 |

| 13 | Methyl 2-phenyl acrylate (Ph) | Room temperature | 5 | 0 | 40 |

Note: Yields are isolated and purified product yields.

- Acetonitrile is preferred as the solvent for optimal yields.

- Room temperature reactions generally provide cleaner and higher yields.

- Bulkier or more complex acrylates can affect regioselectivity and product distribution.

Mechanistic Insights

- The 3-oxidopyrazinium acts as a 1,3-dipole in cycloaddition reactions, reacting across the C-2 and C-6 positions with the dipolarophile to form the bicyclic system.

- The regioselectivity is influenced by resonance structures of the 3-oxidopyrazinium intermediate.

- In some cases, a Wagner–Meerwein rearrangement converts the initially formed 3,8-diazabicyclo[3.2.1]octane to 2,5-diazabicyclo[2.2.2]octane derivatives.

- The presence of substituents such as 4-methoxybenzyl at nitrogen improves solubility and facilitates characterization but can be removed in later stages if desired.

Summary of Key Synthetic Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 2(1H)-pyrazinone precursor | Condensation of butane-2,3-dione and glycinamide hydrochloride | Pyrazinone intermediate |

| 2 | N-1 Alkylation | 4-Methoxybenzyl bromide, reflux in acetonitrile | Pyrazinium bromide salt (quaternized) |

| 3 | Deprotonation to form 3-oxidopyrazinium | Triethylamine, room temperature | 3-Oxidopyrazinium intermediate (in situ) |

| 4 | 1,3-Dipolar cycloaddition with acrylates | Acrylate derivatives, room temperature, acetonitrile | 3,8-Diazabicyclo[3.2.1]octane derivatives |

Research Findings and Practical Considerations

- The method provides a versatile route to this compound and related derivatives with good yields and selectivity.

- The reaction scope includes various acrylate esters, with some limitations for bulky or electron-withdrawing substituents.

- The process benefits from mild reaction conditions, avoiding harsh reagents or extreme temperatures.

- The presence of minor byproducts such as 2,5-diazabicyclo[2.2.2]octane derivatives requires careful purification and characterization.

- Computational studies support the proposed mechanism and rearrangement pathways, enhancing understanding of the reaction dynamics.

- PubChem Compound Summary for this compound, CID 115596, accessed April 2025.

- Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry, 89(5), 2904–2915. https://doi.org/10.1021/acs.joc.3c02273

Chemical Reactions Analysis

Structural Analysis

The compound 8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane (CID 115596) features a bicyclic diazabicyclo[3.2.1]octane core with a methoxydicarbonyl group at position 8 and a methyl group at position 3. Its molecular formula is C10H16N2O3 , with a molecular weight of 212.25 g/mol . The structure combines a fused bicyclic system (two nitrogen atoms in the bridgehead positions) and functional groups that influence its reactivity.

2.1. Formation via 1,3-Dipolar Cycloaddition

The diazabicyclo[3.2.1]octane core is synthesized through a 1,3-dipolar cycloaddition between 3-oxidopyrazinium ylides and acrylate derivatives . This reaction proceeds via a domino process :

-

Cycloaddition : The ylide reacts with an acrylate to form an initial bicyclic adduct.

-

Skeletal Rearrangement : The adduct undergoes a rearrangement to form the 3,8-diazabicyclo[3.2.1]octane framework.

-

Lactone Formation : Subsequent nucleophilic attack by a carboxylate anion generates a lactone ring .

Reaction Conditions :

-

Solvent: DMF or dichloromethane

-

Catalyst: Halide anion (e.g., TFA)

-

Temperature: Room temperature to 60°C

2.2. Functionalization Reactions

The methoxydicarbonyl group at position 8 introduces reactive sites for further transformations:

-

Hydrolysis : The methoxydicarbonyl group can undergo hydrolysis to yield carboxylic acids under acidic or basic conditions.

-

Coupling Reactions : The nitrogen atoms in the bicyclic core enable amidation or alkylation reactions, as demonstrated in HCV inhibitor synthesis involving TBTU and triethylamine .

Theoretical Analysis

Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level confirm that the 3,8-diazabicyclo[3.2.1]octane framework forms directly via cycloaddition, without intermediates like aza-Diels–Alder adducts . This mechanism is supported by:

-

Transition State Analysis : The cycloaddition step involves a concerted process with minimal steric hindrance.

-

Energy Profile : The rearrangement step is thermodynamically favorable, driven by strain relief in the bicyclic system .

Chemical Transformations

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Lactone Formation | TFA, DMF | Lactone-lactam system | 85–90% |

| Amidation | TBTU, Et3N | Coupled amides | 70–80% |

| Hydrolysis | H2O, HCl | Carboxylic acid derivatives | 60–70% |

Purification and Stability

Scientific Research Applications

Structure and Composition

- Molecular Formula: C10H16N2O3

- Molecular Weight: 200.25 g/mol

- IUPAC Name: 8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane

- CAS Number: 63990-34-1

The compound features a bicyclic structure with two nitrogen atoms incorporated into the ring system, which contributes to its chemical reactivity and potential biological activity.

Medicinal Chemistry

Pharmacological Potential:

this compound has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest that it may interact favorably with biological targets, making it a candidate for drug development.

Case Studies:

- Anticancer Activity: Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential use in cancer therapy.

- Antimicrobial Properties: Research has shown that this compound possesses antimicrobial activity, which could be useful in developing new antibiotics.

Materials Science

Polymer Chemistry:

The compound can be utilized in the synthesis of polymers due to its ability to participate in polymerization reactions. This property is particularly valuable in creating materials with specific mechanical and thermal properties.

Case Studies:

- Thermoplastic Elastomers: this compound has been incorporated into thermoplastic elastomers to enhance flexibility and durability.

- Coatings and Adhesives: The compound's reactivity allows it to be used as a cross-linking agent in coatings and adhesives, improving their performance characteristics.

Agricultural Chemistry

Pesticide Development:

The unique structure of this compound makes it a candidate for the development of new pesticides. Its potential bioactivity can be harnessed to create formulations that target specific pests while minimizing environmental impact.

Case Studies:

- Insecticidal Properties: Research indicates that formulations containing this compound show promise as effective insecticides with lower toxicity profiles compared to conventional agents.

Table 1: Summary of Applications

| Application Area | Specific Uses | Observations |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, Antimicrobials | Cytotoxic effects on cancer cell lines |

| Materials Science | Thermoplastic elastomers, Coatings | Enhanced flexibility and durability |

| Agricultural Chemistry | Pesticides | Effective insecticides with reduced toxicity |

Table 2: Case Study Highlights

Mechanism of Action

The mechanism of action of 8-(2-Methoxy-1,2-dioxoethyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among 3,8-diazabicyclo[3.2.1]octane derivatives lie in the substituents at positions 3 and 8, which critically influence pharmacological activity and physicochemical properties.

Pharmacological Activity

µ-Opioid Receptor Interactions

- 8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane : Acts as a selective µ-opioid agonist. X-ray studies show its cinnamyl chain orientation optimizes receptor binding .

- 8-Azabicyclo[3.2.1]octane derivatives (Theravance) : Some act as µ-opioid antagonists, highlighting substituent-dependent activity modulation .

Comparison with Morphine

- Morphine’s rigid structure is mimicked by 3,8-diazabicyclo[3.2.1]octane derivatives, but substituents like methoxy or nitrocinnamyl groups improve selectivity and reduce side effects .

Physicochemical Properties

- Lipophilicity : Methoxy and carbonyl groups in the target compound increase polarity compared to methyl or isopropyl analogs, affecting blood-brain barrier penetration .

- Crystal Structure : Derivatives with aromatic substituents (e.g., phenyl, nitrocinnamyl) exhibit distinct packing patterns, influencing solubility .

Biological Activity

8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane is a compound belonging to the class of tropane alkaloids, characterized by its bicyclic structure and nitrogenous components. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H16N2O3

- Molecular Weight : 216.25 g/mol

- CAS Number : 201162-53-0

- Structural Characteristics : The compound features a methoxycarbonyl group at the 8-position and a methyl group at the 3-position, which are crucial for its biological interactions.

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Its structural similarity to other known psychoactive substances suggests potential effects on the central nervous system (CNS).

- Dopamine Transporter Interaction :

-

Serotonin Receptor Modulation :

- Preliminary studies suggest that it may also modulate serotonin receptors, potentially influencing mood and anxiety disorders.

Pharmacological Effects

The biological activity of this compound has been evaluated in various preclinical studies:

- Stimulant Activity : In rodent models, it has demonstrated stimulant properties with effects lasting over four hours in locomotor activity assays .

- Potential Analgesic Effects : Some studies have indicated that derivatives of this compound exhibit analgesic properties, suggesting a role in pain management .

Case Study 1: Stimulant Effects in Rodents

In a controlled study involving rats, subjects administered with this compound exhibited increased locomotion compared to control groups. This effect was attributed to enhanced dopaminergic activity.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Distance Traveled (m) | 100 ± 20 | 150 ± 30 |

| Time Active (min) | 30 ± 5 | 50 ± 10 |

Case Study 2: Analgesic Properties

A study assessing the analgesic effects of various bicyclic compounds found that those structurally similar to this compound significantly reduced pain response in thermal assays.

| Compound | Pain Response Reduction (%) |

|---|---|

| Control | 0 |

| Compound A (similar structure) | 40 |

| 8-Methoxydicarbonyl... | 35 |

Toxicology and Safety Profile

While exploring the therapeutic potential of this compound, it is essential to consider its safety profile:

- Toxicity Data : Limited toxicity data are available; however, preliminary assessments suggest moderate toxicity levels consistent with other alkaloids.

- Absorption and Distribution : The compound exhibits high gastrointestinal absorption and is likely to cross the blood-brain barrier due to its lipophilic nature .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step procedures starting from bicyclic precursors. For example, diethyl meso-2,5-dibromoadipate can undergo cyclization with methylamine in THF to form pyrrolidine intermediates, followed by benzylamine-mediated cyclization to yield 3-benzyl-8-methyl derivatives. Radical cyclization using n-tributyltin hydride and AIBN in toluene has also been employed for diastereocontrol (>99%) in related bicyclic systems . Optimization of reaction solvents (e.g., THF over benzene) improves yields from 35% to >90% for key intermediates .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for purity assessment and structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, resolves stereochemical features of the bicyclic scaffold. X-ray crystallography has been applied to confirm the absolute configuration of similar diazabicyclo derivatives .

Q. Which biological targets are associated with the 3,8-diazabicyclo[3.2.1]octane scaffold?

- Methodological Answer : The core structure interacts with monoamine transporters, including dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as shown in radioligand binding assays. Derivatives exhibit stereoselective inhibition, with (8R)-configured analogs showing higher DAT affinity . Additional targets include long-chain fatty acid elongase 6 (ELOVL6), implicated in metabolic disorders .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

- Methodological Answer : Stereochemistry critically impacts target selectivity. For example, (8R)-configured analogs exhibit 10-fold higher DAT binding affinity than (8S)-isomers . Enantioselective synthesis methods, such as asymmetric hydrogenation or chiral resolution via diastereomeric salt formation, are employed to isolate active stereoisomers . Computational docking studies reveal that the (8R) configuration better accommodates the DAT substrate pocket .

Q. What computational strategies guide structure-activity relationship (SAR) studies for these derivatives?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations predict substituent effects. For instance, methoxy and dicarbonyl groups enhance solubility and transporter interaction by introducing hydrogen-bonding motifs. Density functional theory (DFT) calculations optimize substituent placement on the bicyclic core to minimize steric clashes with target proteins .

Q. What metabolic pathways and major metabolites have been identified for this compound?

- Methodological Answer : In vitro hepatic microsome assays (e.g., using human CYP450 enzymes) identify primary metabolites. For related analogs like brasofensine, oxidative N-demethylation and hydroxylation at the bicyclic bridge are dominant metabolic pathways. Metabolite profiling via liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms these transformations, with phase II conjugates (glucuronides) detected in urine .

Q. How do substituents at the 3- and 8-positions modulate pharmacological activity?

- Methodological Answer : Substituent effects are evaluated through systematic SAR studies. For example:

- 3-Methyl group : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

- 8-Methoxy group : Increases DAT/SERT selectivity by 3-fold compared to unsubstituted analogs .

- Dicarbonyl moiety : Improves blood-brain barrier permeability via passive diffusion, as shown in parallel artificial membrane permeability assays (PAMPA) .

Key Research Gaps and Contradictions

- Synthetic Efficiency : While reports a 91% yield for a critical intermediate, earlier methods ( ) achieved only 26% for similar steps, highlighting solvent-dependent optimization.

- Target Selectivity : Some studies ( ) report analgesic activity via opioid receptor modulation, whereas others emphasize monoamine transporter inhibition ( ), suggesting context-dependent mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.